![molecular formula C14H18N6O B2810366 3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole CAS No. 2034227-98-8](/img/structure/B2810366.png)
3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains a cyclopenta[c]pyridazine core, which is a bicyclic structure consisting of a cyclopentane ring fused with a pyridazine ring . This core is substituted with a piperazine ring and an oxadiazole ring. Piperazine rings are common in pharmaceuticals, and oxadiazole rings are found in various agrochemicals and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The cyclopenta[c]pyridazine core, piperazine ring, and oxadiazole ring all contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the piperazine and oxadiazole rings could potentially participate in reactions with electrophiles. The carbon-carbon double bonds in the cyclopenta[c]pyridazine core could potentially undergo addition reactions .科学的研究の応用
Synthesis and Biological Activities
Antimicrobial Activity
A novel series of derivatives, including those related to the compound , were synthesized and demonstrated potent antimicrobial activity against various pathogens such as Escherichia coli, Bacillus cereus, and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Rao et al., 2022).
Fungicidal and Antiprotozoal Properties
Derivatives of 1,2,4-oxadiazoles, including compounds structurally similar to the target chemical, have shown promising fungicidal activity against wheat leaf rust and potential antiprotozoal properties. This underlines the compound's relevance in agricultural and medical research for developing treatments against infectious diseases (Zou et al., 2002), (Dürüst et al., 2012).
Antibacterial Screening
Research on various 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles derivatives has indicated that these compounds possess moderate activity against bacteria such as Bacillus Subtilis and Escherichia Coli, highlighting the potential for developing new antibacterial agents (Deshmukh et al., 2017).
Chemical Synthesis and Characterization
Molecular Docking Studies
The synthesized derivatives have been subjected to molecular docking studies to investigate their binding interactions with proteins such as BAX, a protein involved in apoptosis. This approach aids in understanding the molecular basis of the compound's biological activities and guiding the design of more effective therapeutic agents (Rao et al., 2022).
Structural Insights
The synthesis and characterization of these compounds provide valuable insights into their structural properties, aiding in the identification of key functional groups and structural motifs responsible for their biological activities. This knowledge is crucial for the rational design of compounds with enhanced efficacy and reduced toxicity.
将来の方向性
The future directions for research on this compound could potentially include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. Given the biological activity of related compounds , it could be of interest in the development of new pharmaceuticals.
特性
IUPAC Name |
3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-2-11-8-14(17-16-12(11)3-1)20-6-4-19(5-7-20)9-13-15-10-21-18-13/h8,10H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSLVOLWYLSOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

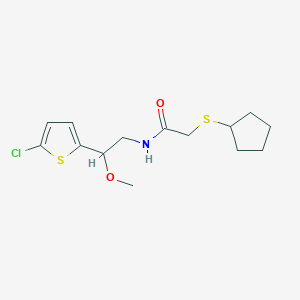
![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate](/img/structure/B2810287.png)
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)
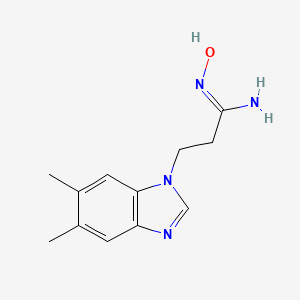
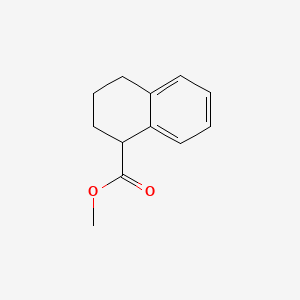
![N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2810294.png)

![N-[(6-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2810297.png)
![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2810298.png)
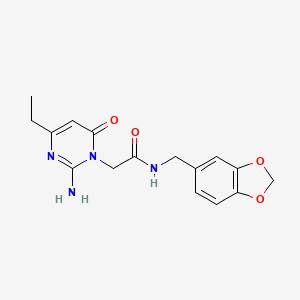
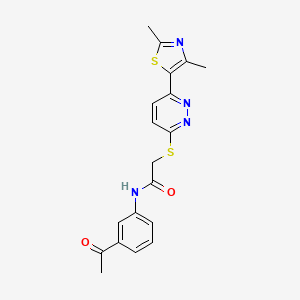
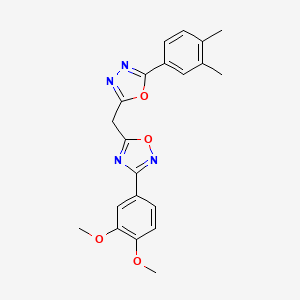
![3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2810306.png)